molecular formula C12H24O12 B12371108 [1-13Cglc]Lactose (monohydrate)

[1-13Cglc]Lactose (monohydrate)

Cat. No.: B12371108
M. Wt: 361.30 g/mol
InChI Key: WSVLPVUVIUVCRA-SJAHVXFDSA-N
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Description

[1-13Cglc]Lactose (monohydrate) is an isotopically labeled compound used primarily in scientific research. It is a form of lactose where the glucose moiety is labeled with carbon-13 at the first position. This labeling allows researchers to trace and study metabolic pathways and biochemical processes involving lactose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-13Cglc]Lactose (monohydrate) involves the incorporation of carbon-13 into the glucose part of the lactose molecule. This is typically achieved through enzymatic or chemical synthesis methods. The labeled glucose is then combined with galactose to form lactose. The reaction conditions often involve controlled temperatures and pH to ensure the stability of the labeled compound .

Industrial Production Methods

Industrial production of [1-13Cglc]Lactose (monohydrate) follows similar principles but on a larger scale. The process involves the fermentation of glucose with carbon-13, followed by its combination with galactose. The product is then crystallized and purified to obtain the monohydrate form. The crystallization process is crucial to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

[1-13Cglc]Lactose (monohydrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [1-13Cglc]Lactose (monohydrate) can produce lactobionic acid, while reduction can yield lactitol .

Scientific Research Applications

[1-13Cglc]Lactose (monohydrate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-13Cglc]Lactose (monohydrate) involves its incorporation into metabolic pathways where lactose is utilized. The carbon-13 label allows researchers to trace the compound through various biochemical processes, providing insights into the metabolism and function of lactose in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-13Cglc]Lactose (monohydrate) lies in its specific labeling with carbon-13, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it a valuable tool in research compared to other similar compounds .

Properties

Molecular Formula

C12H24O12

Molecular Weight

361.30 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1/i11+1;

InChI Key

WSVLPVUVIUVCRA-SJAHVXFDSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Origin of Product

United States

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